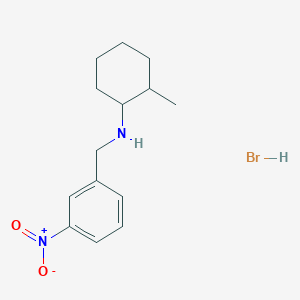

(2-Methylcyclohexyl)(3-nitrobenzyl)amine hydrobromide; 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

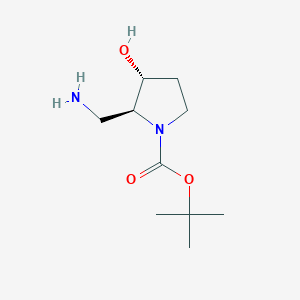

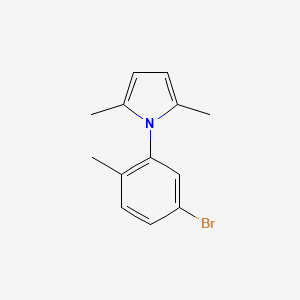

(2-Methylcyclohexyl)(3-nitrobenzyl)amine hydrobromide is a chemical compound with the CAS Number: 1609404-37-6 . It has a molecular weight of 329.24 and its molecular formula is C14H21BrN2O2 . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for (2-Methylcyclohexyl)(3-nitrobenzyl)amine hydrobromide is 1S/C14H20N2O2.BrH/c1-11-5-2-3-8-14(11)15-10-12-6-4-7-13(9-12)16(17)18;/h4,6-7,9,11,14-15H,2-3,5,8,10H2,1H3;1H . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis

(2-Methylcyclohexyl)(3-nitrobenzyl)amine hydrobromide is a solid at room temperature . The compound’s molecular weight is 329.24 , and its molecular formula is C14H21BrN2O2 .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

(2-Methylcyclohexyl)(3-nitrobenzyl)amine hydrobromide is utilized in the synthesis of complex organic molecules. For example, Bodanszky and Bodanszky (1994) described its use in the synthesis of peptide derivatives through the enantioselective enzymic hydrolysis of tetraalanine. This process highlights the compound's role in facilitating specific chemical transformations essential for peptide synthesis (Bodanszky & Bodanszky, 1994).

Drug Development and Bioreductive Prodrugs

In drug development, the nitrobenzyl moiety, similar to that in (2-Methylcyclohexyl)(3-nitrobenzyl)amine hydrobromide, is explored for its potential in bioreductive prodrug activation. Hay et al. (1999) studied the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates, which are designed as triggers for bioreductive prodrugs, highlighting the compound's relevance in developing targeted cancer therapies (Hay, Sykes, Denny, & O'Connor, 1999).

Material Science

In the field of material science, (2-Methylcyclohexyl)(3-nitrobenzyl)amine hydrobromide and related compounds contribute to the development of new materials. McMurry et al. (1992) demonstrated its use in the synthesis of bifunctional tetraaza macrocycles, which are precursors to chelating agents used in bioconjugate chemistry. These chelating agents have applications ranging from radiopharmaceuticals to imaging (McMurry, Brechbiel, Kumar, & Gansow, 1992).

Environmental Science

Additionally, the nitrobenzyl group's photochemical properties are studied for environmental applications. Wang et al. (2020) discussed the use of 2-nitrobenzyl alcohol derivatives for phototriggered labeling and crosslinking with amine selectivity. This research has implications for understanding and manipulating biological systems in a controlled manner, which can be leveraged for environmental monitoring and remediation efforts (Wang, Liu, Bao, Xue, Zhou, Zhang, Lin, & Zhu, 2020).

Propriétés

IUPAC Name |

2-methyl-N-[(3-nitrophenyl)methyl]cyclohexan-1-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.BrH/c1-11-5-2-3-8-14(11)15-10-12-6-4-7-13(9-12)16(17)18;/h4,6-7,9,11,14-15H,2-3,5,8,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRMJJYARFLSOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NCC2=CC(=CC=C2)[N+](=O)[O-].Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate hydrate](/img/structure/B6351851.png)

![3-(tert-Butyl)-2-(2-thienylcarbonyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B6351892.png)

![(2-Methoxy-1-methylethyl)[(4-methoxy-1-naphthyl)methyl]amine hydrobromide; 95%](/img/structure/B6351900.png)

![N-[(4-Methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide; 95%](/img/structure/B6351918.png)